molecular formula C17H13F2N3O3S B7681075 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide

4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide

Katalognummer B7681075
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: ZTQSMKYWRJTOBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as DFP-10825 and belongs to the class of sulfonylurea receptor 1 (SUR1) inhibitors.

Wirkmechanismus

The mechanism of action of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide involves the inhibition of SUR1, which is a subunit of ATP-sensitive potassium (KATP) channels. SUR1 is upregulated in response to various types of injury, leading to the formation of edema and inflammation. The inhibition of SUR1 by 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide reduces the formation of edema and inflammation, leading to improved neurological function and survival rates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide have been extensively studied in animal models of stroke, traumatic brain injury, and spinal cord injury. This compound has been found to reduce brain and spinal cord swelling, improve neurological function, and increase survival rates. Additionally, 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide has been shown to reduce oxidative stress and inflammation, which are both involved in the pathogenesis of these diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide in lab experiments include its specificity for SUR1 and its ability to reduce edema and inflammation in the brain and spinal cord. However, the limitations of using this compound include its relatively low solubility and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for research on 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide. One direction is to investigate the potential of this compound in the treatment of other diseases such as epilepsy and Alzheimer's disease. Another direction is to develop more potent and selective SUR1 inhibitors based on the structure of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings.

Synthesemethoden

The synthesis of 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide involves the reaction of 4-amino-N-(1-phenylpyrazol-3-yl)benzamide with difluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is obtained in good yield after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide has been extensively studied for its potential in the treatment of various diseases such as stroke, traumatic brain injury, and spinal cord injury. This compound has been shown to inhibit the activity of SUR1, which is involved in the formation of edema and inflammation in the brain and spinal cord. The inhibition of SUR1 by 4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide has been found to reduce brain and spinal cord swelling, improve neurological function, and increase survival rates in animal models of these diseases.

Eigenschaften

IUPAC Name

4-(difluoromethylsulfonyl)-N-(1-phenylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c18-17(19)26(24,25)14-8-6-12(7-9-14)16(23)20-15-10-11-22(21-15)13-4-2-1-3-5-13/h1-11,17H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSMKYWRJTOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.